

# Elzovantinib macrocyclic kinase inhibitor structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elzovantinib |           |
| Cat. No.:            | B2457233     | Get Quote |

An In-Depth Technical Guide to Elzovantinib: A Macrocyclic Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Elzovantinib** (TPX-0022) is a novel, orally bioavailable, multi-targeted macrocyclic kinase inhibitor with potent activity against c-Met, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Its unique three-dimensional structure confers desirable pharmacological properties, including high potency and the potential to overcome acquired resistance to other kinase inhibitors.[5][6] Developed by Turning Point Therapeutics, **Elzovantinib** is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring MET genetic alterations.[6][7][8] This technical guide provides a comprehensive overview of **Elzovantinib**'s structure, mechanism of action, preclinical data, and clinical development, intended for professionals in the field of oncology and drug discovery.

# **Core Structure and Chemical Properties**

**Elzovantinib** is distinguished by its novel three-dimensional macrocyclic structure, which contributes to its high binding affinity and selectivity.[6][9] This compact, rigid scaffold is designed to provide improved metabolic stability and cell permeability compared to more traditional linear inhibitors.[6]

The chemical properties of **Elzovantinib** are summarized below:



| Property          | Value                                                                                                                                                                     |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile[10] |
| Molecular Formula | C20H20FN7O2[10]                                                                                                                                                           |
| Molecular Weight  | 409.42 g/mol [1]                                                                                                                                                          |
| SMILES            | CCN1CC2=C(C=CC(=C2C#N)F)OINVALID-<br>LINKC[10]                                                                                                                            |
| Synonyms          | TPX-0022, CSF1R-IN-2[1][10]                                                                                                                                               |

### **Mechanism of Action**

**Elzovantinib** is a potent, ATP-competitive, type I kinase inhibitor that targets three key protooncogenic kinases: c-Met, SRC, and CSF1R.[2][4]

- c-Met (Hepatocyte Growth Factor Receptor, HGFR): A receptor tyrosine kinase whose aberrant activation through mutation, amplification, or overexpression drives tumor cell proliferation, survival, invasion, and angiogenesis.[2][6]
- SRC: A non-receptor tyrosine kinase that acts as a key downstream effector of c-Met and other signaling pathways.[2][4] Its upregulation is associated with increased tumor cell motility, invasiveness, and survival.[2][10]
- CSF1R: A receptor tyrosine kinase crucial for the survival and differentiation of macrophages.[2] In the tumor microenvironment (TME), CSF1R is often overexpressed on tumor-associated macrophages (TAMs), which play a significant role in suppressing the immune response and promoting tumor growth.[2][10]

By simultaneously inhibiting these three targets, **Elzovantinib** not only directly halts tumor cell growth driven by c-Met but also modulates the tumor microenvironment by targeting TAMs and disrupting key downstream signaling through SRC.[1][4] Co-crystal structure analysis reveals



that **Elzovantinib** binds to the ATP pocket of both c-Met and c-Src in a distinct "U-shaped" conformation, where it is stabilized by a network of hydrophobic interactions and hydrogen bonds.[6]



Click to download full resolution via product page

**Caption: Elzovantinib**'s multi-targeted mechanism of action.

# Preclinical Data In Vitro Potency



**Elzovantinib** demonstrates nanomolar to sub-nanomolar potency against its target kinases in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Elzovantinib

| Assay Type                        | Target / Cell Line        | IC50 Value     | Reference |
|-----------------------------------|---------------------------|----------------|-----------|
| Enzymatic (Cell-<br>free)         | c-Met                     | 0.14 nM        | [1]       |
| Enzymatic (Cell-free)             | SRC                       | 0.12 nM        | [1]       |
| Enzymatic (Cell-free)             | CSF1R (c-FMS)             | 0.71 - 0.76 nM | [1][3]    |
| Cell-Based<br>Autophosphorylation | SNU-5, MKN-45 (c-<br>Met) | ~1-3 nM        | [3]       |
| Cell-Based<br>Autophosphorylation | Ba/F3 ETV6-CSF1R          | < 3 nM         | [1]       |

| Cell-Based Proliferation | Ba/F3 ETV6-CSF1R | 14 nM |[1] |

## **In Vivo Efficacy**

In mouse xenograft models, orally administered **Elzovantinib** led to significant tumor growth inhibition and regression.

Table 2: In Vivo Efficacy of Elzovantinib in Mouse Models

| Animal Model                                         | Treatment                        | Result                      | Reference |
|------------------------------------------------------|----------------------------------|-----------------------------|-----------|
| Patient-Derived<br>Xenograft (PDX)<br>NSCLC (LU2503) | 15 mg/kg, PO, BID<br>for 13 days | 85% tumor regression        | [3]       |
| SCID/Beige mice with<br>Ba/F3 ETV6-CSF1R<br>tumors   | 5 mg/kg, PO, BID for<br>10 days  | 44% tumor growth inhibition | [3]       |



| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 15 mg/kg, PO, BID for 10 days | 67% tumor growth inhibition |[3] |

## **Experimental Protocols**

- Reagents: Recombinant human kinase (c-Met, SRC, or CSF1R), appropriate peptide substrate, ATP, and Elzovantinib at various concentrations.
- Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- Data Analysis: The percentage of inhibition at each Elzovantinib concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a fourparameter logistic curve.
- Cell Culture: Cancer cell lines with MET alterations (e.g., MKN-45, SNU-5) are cultured to ~80% confluency.
- Treatment: Cells are serum-starved and then treated with various concentrations of **Elzovantinib** for a specified time (e.g., 2 hours).
- Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
- Detection: Protein concentration is determined, and equal amounts of protein lysate are analyzed by Western blot or ELISA to detect the levels of phosphorylated c-Met (p-Met) and total c-Met.
- Data Analysis: The p-Met signal is normalized to the total c-Met signal. The IC₅₀ is calculated based on the dose-dependent reduction in p-Met levels.





Click to download full resolution via product page

**Caption:** Generalized workflow for preclinical evaluation.

# **Clinical Development**

**Elzovantinib** is being evaluated in the multi-center Phase 1/2 SHIELD-1 trial (NCT03993873) for patients with advanced solid tumors harboring MET genetic alterations.[7][11] A second study, SHIELD-2, is planned to evaluate **Elzovantinib** in combination with the EGFR inhibitor aumolertinib.[12][13]

## **SHIELD-1 Trial (NCT03993873)**

- Design: A Phase 1 dose-escalation ("3+3" design) to determine safety, tolerability, and the recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion portion to evaluate preliminary efficacy in specific patient cohorts.[4][7][11]
- Population: Adult patients with advanced/metastatic solid tumors with MET alterations (e.g., MET exon 14 skipping, MET amplification, fusions, or mutations), including non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) cancer.[7][14]
- Preliminary Efficacy: Early data has shown promising anti-tumor activity, particularly in MET TKI-naïve patients.

Table 3: Preliminary Efficacy from SHIELD-1 (AACR-NCI-EORTC 2021)

| Patient Cohort (MET TKI-<br>Naïve) | Confirmed Objective<br>Response Rate (cORR) | Reference |
|------------------------------------|---------------------------------------------|-----------|
| NSCLC with MET alterations         | 36%                                         | [15]      |



| Gastric/GEJ Cancer with MET alterations | 33% |[15] |

# **Safety and Tolerability**

Elzovantinib has been generally well-tolerated in the Phase 1 study.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in SHIELD-1

| Adverse Event | Overall Incidence | Grade 1-2<br>Incidence | Reference |
|---------------|-------------------|------------------------|-----------|
|---------------|-------------------|------------------------|-----------|

| Dizziness | 65% | 94% of reported cases |[15] |

No high-grade edema was reported, and dose-limiting toxicities included Grade 3 vertigo and Grade 2 dizziness at the 120 mg once-daily dose.[15]





Click to download full resolution via product page

Caption: Logical design of the SHIELD-1 (NCT03993873) clinical trial.



### Conclusion

**Elzovantinib** is a promising, next-generation precision oncology agent characterized by its unique macrocyclic structure and its multi-targeted inhibition of c-Met, SRC, and CSF1R. Preclinical data have established its high potency and significant anti-tumor activity in vivo. Early clinical data from the SHIELD-1 trial suggest a manageable safety profile and encouraging efficacy in patients with MET-driven solid tumors. The dual action of inhibiting tumor cell growth and modulating the immune microenvironment positions **Elzovantinib** as a compelling candidate for further development, both as a monotherapy and in combination regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Elzovantinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Elzovantinib Turning Point Therapeutics AdisInsight [adisinsight.springer.com]
- 10. Elzovantinib | C20H20FN7O2 | CID 137455315 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. precisionmedicineonline.com [precisionmedicineonline.com]
- 13. Turning Point Therapeutics Announces FDA Clearance of [globenewswire.com]



- 14. Study of TPX-0022 in Patients With Advanced NSCLC, Gastric Cancer or Solid Tumors Harboring Genetic Alterations in MET [clin.larvol.com]
- 15. Turning Point Therapeutics Presents Updated Preliminary Clinical Data for Repotrectinib and Elzovantinib (TPX-0022) at 2021 AACR-NCI-EORTC Conference and Provides Regulatory Updates - BioSpace [biospace.com]
- To cite this document: BenchChem. [Elzovantinib macrocyclic kinase inhibitor structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2457233#elzovantinib-macrocyclic-kinase-inhibitor-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com